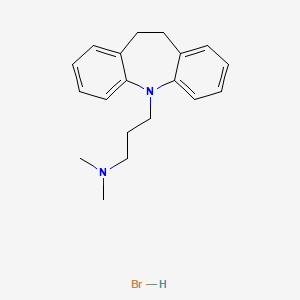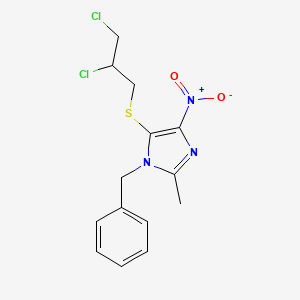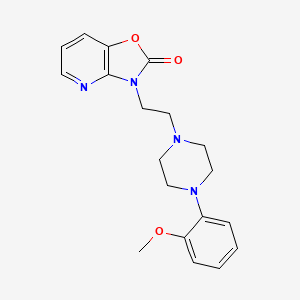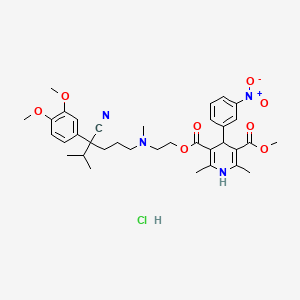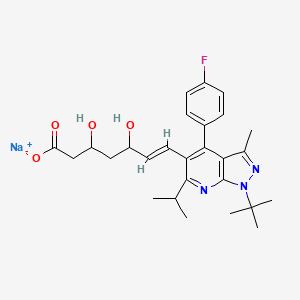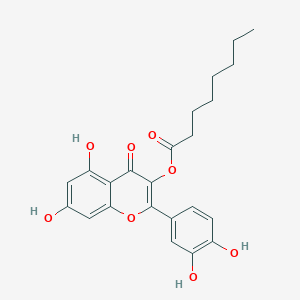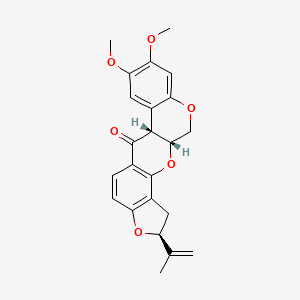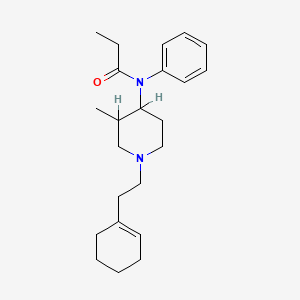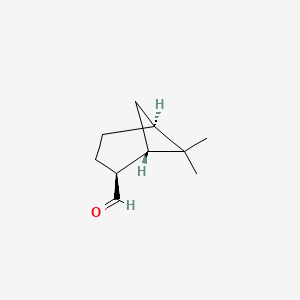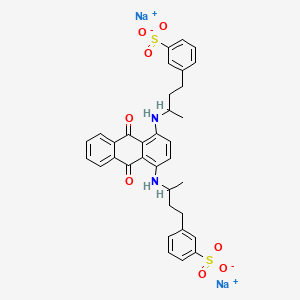
Disodium 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is a complex organic compound with the molecular formula C₃₄H₃₂N₂Na₂O₈S₂ and a molecular weight of 706.736 g/mol . This compound is known for its unique structure, which includes an anthracene core linked to benzenesulphonate groups via imino and methylpropane bridges. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the oxidation of anthracene derivatives.
Attachment of Imino Groups: The imino groups are introduced by reacting the anthracene core with appropriate amines under controlled conditions.
Linking with Methylpropane Bridges: The methylpropane bridges are formed by reacting the imino-substituted anthracene with methylpropane derivatives.
Sulphonation: The final step involves the sulphonation of the benzenesulphonate groups, which are then linked to the anthracene core via the imino and methylpropane bridges.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The benzenesulphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 3,3’-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(2-bromo-6-butyl-4-methylbenzenesulfonate): Similar structure but with bromine and butyl substitutions.
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate): A variant with different substituents on the benzenesulphonate groups.
Uniqueness
The uniqueness of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) lies in its specific structural arrangement, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
73398-30-8 |
|---|---|
Molekularformel |
C34H32N2Na2O8S2 |
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
disodium;3-[3-[[9,10-dioxo-4-[4-(3-sulfonatophenyl)butan-2-ylamino]anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-21(13-15-23-7-5-9-25(19-23)45(39,40)41)35-29-17-18-30(32-31(29)33(37)27-11-3-4-12-28(27)34(32)38)36-22(2)14-16-24-8-6-10-26(20-24)46(42,43)44;;/h3-12,17-22,35-36H,13-16H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
INZAHACBOZNQKB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CCC1=CC(=CC=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)CCC4=CC(=CC=C4)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



